molecular formula C14H17N3O2 B224065 N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B224065
M. Wt: 259.3 g/mol
InChI Key: MKVQYAOHFZDWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as EPPC, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. EPPC belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. In

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the modulation of multiple signaling pathways that are involved in cell growth, survival, and death. This compound can activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and inducing apoptosis in response to DNA damage. This compound can also inhibit the Akt/mTOR pathway, which is involved in promoting cell proliferation and survival, as well as the NF-κB pathway, which is involved in regulating inflammation and immune response. Additionally, this compound can activate the AMPK pathway, which is involved in regulating energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound can affect various biochemical and physiological processes in cells and organisms. This compound can induce oxidative stress and DNA damage, which can lead to cell death or senescence. This compound can also modulate the expression and activity of enzymes and proteins that are involved in metabolism, signaling, and gene expression. This compound can affect the function of mitochondria, which play a crucial role in energy production and apoptosis. This compound can also interact with various receptors and ion channels, which can affect the function of neurons, muscles, and other tissues.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, such as its high potency, specificity, and selectivity. This compound can be easily synthesized and purified, and its chemical structure can be modified to improve its properties. This compound can be used in various assays and models to investigate its biological activities and mechanisms of action. However, this compound also has some limitations, such as its potential toxicity, solubility, and stability issues. This compound may also exhibit different effects in different cell types or conditions, which may complicate its interpretation and translation to clinical settings.

Future Directions

There are several future directions for N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide research, such as:
1. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its efficacy, safety, and optimal dosing regimen.
2. Developing this compound derivatives or analogs with improved properties, such as better solubility, bioavailability, or selectivity.
3. Exploring the combination of this compound with other anti-cancer or anti-inflammatory agents, to enhance its therapeutic effects and reduce its toxicity.
4. Investigating the role of this compound in other biological processes or diseases, such as neurodegeneration, diabetes, or infection.
5. Developing this compound-based diagnostic or imaging tools, to detect and monitor cancer or inflammation in vivo.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in cancer research, inflammation, and pain management. This compound exerts its effects by modulating various signaling pathways and biochemical processes, and has advantages and limitations for lab experiments. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 2-ethoxyphenyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent acylation with ethyl chloroformate. The final product is obtained by recrystallization from ethanol. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications, especially in the field of cancer research. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound exerts its anti-cancer effects by inducing cell cycle arrest, apoptosis, and autophagy, as well as inhibiting angiogenesis and metastasis. This compound has also been investigated for its anti-inflammatory and analgesic properties, as it can reduce the production of pro-inflammatory cytokines and pain-related mediators.

properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-3-17-10-9-12(16-17)14(18)15-11-7-5-6-8-13(11)19-4-2/h5-10H,3-4H2,1-2H3,(H,15,18)

InChI Key

MKVQYAOHFZDWAN-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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